molecular formula C7H11ClN2 B1403526 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride CAS No. 1392803-19-8

2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride

Cat. No. B1403526
M. Wt: 158.63 g/mol
InChI Key: KPEMHBYBWSVBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride is a type of organic compound known as a bicyclic compound. Bicyclic compounds are organic compounds containing two fused rings . The structure of this compound suggests that it belongs to the class of compounds known as azabicycloheptanes .

Scientific Research Applications

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, closely related to 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride, have garnered significance in pharmaceutical research not only because of their medicinal uses but also due to their unique molecular structure. These compounds serve as excellent test molecules for studying structure-activity relationships, owing to their special molecular shape, voluminous, bicyclic carbon skeleton, and the sterically fixed position of their substituents. This has led to their application in drug research, highlighting the importance of bicyclic compounds like 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride in understanding and developing new pharmacological agents (Buchbauer & Pauzenberger, 1991); (Buchbauer, Esterer, & Cermak, 1999).

Selective Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene, a process relevant to the structural derivatives of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride, showcases the compound's potential in the chemical industry. Through controlled oxidation, cyclohexene can yield a variety of products with different oxidation states and functional groups, demonstrating the synthetic versatility and industrial application of bicyclic compounds in creating intermediates for various chemical products (Cao et al., 2018).

Norcantharidin Analogues in Cancer Research

Norcantharidin, a compound structurally related to 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride, illustrates the application of bicyclic compounds in developing potential anticancer agents. Structural modifications of norcantharidin analogues have shown promising anticancer activities, underlying the importance of structural diversity in pharmaceutical research for targeting various cancer types (Deng & Tang, 2011).

Synthesis and Biological Activities of 3-Azabicyclo Nonanones Derivatives

The synthesis and exploration of 3-azabicyclo nonanones derivatives, compounds with a core structure reminiscent of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride, have been the focus of recent research due to their potential biological activities. These studies highlight the compound's significance in drug discovery, particularly in the development of antibacterial and antifungal agents (Mazimba & Mosarwa, 2015).

properties

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-5-7-3-6(4-7)1-2-9-7;/h6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEMHBYBWSVBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride

CAS RN

1392803-19-8
Record name 2-Azabicyclo[3.1.1]heptane-1-carbonitrile, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride
Reactant of Route 2
2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride
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2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride
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2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride
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Reactant of Route 6
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